molecular formula C20H24O9 B1238635 Columbianetin glucopyranoside CAS No. 55836-35-6

Columbianetin glucopyranoside

Cat. No.: B1238635
CAS No.: 55836-35-6
M. Wt: 408.4 g/mol
InChI Key: UCJHITBUIWHISE-GGECFJTPSA-N
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Description

Columbianetin glucopyranoside is a bioactive compound isolated from the roots of Angelicae pubescentis radix. This compound is known for its various biological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation properties . It is a glucoside derivative of columbianetin, which is a coumarin compound.

Mechanism of Action

Columbianetin glucopyranoside exerts significant protective effects against glutamate-induced toxicity . It also exhibits anti-inflammatory and analgesic properties .

Safety and Hazards

Columbianetin glucopyranoside should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of columbianetin glucopyranoside typically involves the extraction and purification from natural sources such as Angelicae pubescentis radix. The process includes static adsorption and desorption using various types of resins. GDX-201 resin has shown the best adsorption and desorption properties for this compound . The equilibrium time for adsorption is achieved within 150 minutes, and the process follows a pseudo-second-order kinetic model .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are common techniques for the purification and analysis of this compound .

Chemical Reactions Analysis

Types of Reactions

Columbianetin glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and bioavailability in biological systems .

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze this compound into columbianetin and glucose.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form various oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohol derivatives.

Major Products Formed

The major products formed from these reactions include columbianetin, glucose, and various oxidized or reduced derivatives of columbianetin .

Properties

IUPAC Name

(8S)-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-20(2,29-19-17(25)16(24)15(23)12(8-21)27-19)13-7-10-11(26-13)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13+,15-,16+,17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHITBUIWHISE-GGECFJTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204429
Record name Columbianetin glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55836-35-6
Record name Columbianetin glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Columbianetin glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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